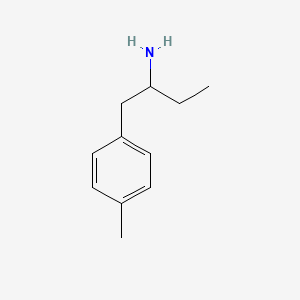

1-(4-Methylphenyl)butan-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methylphenyl)butan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-3-11(12)8-10-6-4-9(2)5-7-10/h4-7,11H,3,8,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STYLTFHVTUCTSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CC=C(C=C1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90656191 | |

| Record name | 1-(4-Methylphenyl)-2-butanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147702-26-9 | |

| Record name | α-Ethyl-4-methylbenzeneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147702-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Methylphenyl)-2-butanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Methylphenyl)butan-2-amine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VYC2G7R2PC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Computational and Theoretical Studies of 1 4 Methylphenyl Butan 2 Amine

Quantum Chemical Calculations and Molecular Conformation Analysis

Quantum chemical calculations offer a powerful lens through which to examine the fundamental properties of a molecule at the electronic level. For phenethylamine (B48288) derivatives, these methods are crucial for understanding their conformational landscapes and electronic structures, which in turn govern their biological activity.

Conformational Dynamics and Energetics

The biological activity of flexible molecules like 1-(4-methylphenyl)butan-2-amine is intrinsically linked to their three-dimensional shape or conformation. The relative orientation of the phenyl ring and the amino group is a key determinant of how these molecules interact with their biological targets.

Computational studies on the parent compound, 2-phenylethylamine, have revealed a preference for a folded or gauche conformation in the absence of a solvent. acs.org This folded structure is stabilized by a favorable interaction between the amino group and the aromatic ring. acs.org For this compound, the presence of an ethyl group on the alpha-carbon and a methyl group on the phenyl ring would introduce additional steric and electronic factors influencing the conformational equilibrium.

It is hypothesized that, similar to other amphetamine analogs, this compound would also exhibit a set of low-energy conformers defined by the rotation around the Cα-Cβ and Cβ-phenyl bonds. Quantum chemical calculations, such as those performed using Density Functional Theory (DFT), could elucidate the relative energies of these conformers. For instance, studies on amphetamine have identified multiple stable conformations, with the relative energies being sensitive to the level of theory and the inclusion of solvent effects. dtu.dkscirp.org

Table 1: Hypothetical Low-Energy Conformers of this compound and their Expected Relative Energies based on Analogous Compounds.

| Conformer | Dihedral Angle (N-Cα-Cβ-Cγ) | Expected Relative Energy (kcal/mol) | Notes |

| Anti (extended) | ~180° | Higher | The ethyl and phenyl groups are positioned away from each other, potentially reducing steric clash but also minimizing stabilizing intramolecular interactions. |

| Gauche (folded) | ~60° | Lower | This conformation may allow for favorable intramolecular interactions between the amine and the π-system of the phenyl ring, similar to what is observed in 2-phenylethylamine. acs.org |

| Eclipsed | ~0° | Highest | Steric hindrance between the substituents would make this conformation energetically unfavorable. |

This table is illustrative and based on general principles of conformational analysis for phenethylamine derivatives. Specific values would require dedicated quantum chemical calculations for this compound.

Electronic Structure and Reactivity Descriptors

The electronic structure of this compound dictates its reactivity and the nature of its interactions with biological macromolecules. Reactivity descriptors derived from quantum chemical calculations, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can provide insights into its electron-donating and accepting capabilities.

The HOMO is likely to be localized on the electron-rich 4-methylphenyl ring, making it susceptible to electrophilic attack. Conversely, the LUMO is expected to be distributed over the entire molecule. The energy gap between the HOMO and LUMO is a critical parameter indicating the molecule's chemical stability.

Other important descriptors include the molecular electrostatic potential (MEP), which highlights the regions of a molecule that are electron-rich (negative potential) or electron-poor (positive potential). For this compound, the nitrogen atom of the amine group would be a region of negative electrostatic potential, making it a likely site for protonation and hydrogen bond donation. The aromatic ring would also exhibit regions of negative potential above and below the plane of the ring.

Molecular Docking and Ligand-Target Interaction Predictions (In Silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein target.

Binding Site Analysis and Interaction Modes

Given its structural similarity to other phenethylamine-based stimulants, it is plausible that this compound interacts with monoamine transporters, such as the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). Docking studies of various phenethylamine derivatives with models of these transporters have revealed key interactions. biomolther.orgnih.gov

Typically, the protonated amine group forms a crucial salt bridge with an acidic residue (e.g., an aspartate) in the binding pocket of the transporter. The aromatic ring often engages in π-π stacking or hydrophobic interactions with aromatic residues (e.g., phenylalanine, tyrosine) within the binding site. The substituents on the phenyl ring and the alkyl chain can further modulate these interactions and contribute to binding affinity and selectivity. The 4-methyl group of this compound would likely occupy a hydrophobic sub-pocket within the binding site.

A 2023 study on substituted phenethylamines as potential microtubule targeting agents performed molecular docking of 110 such compounds at the colchicine (B1669291) binding site of tubulin. researchgate.netnih.gov This suggests that beyond the classical monoamine transporter targets, phenethylamine derivatives may have other potential biological interaction partners. researchgate.netnih.gov

Prediction of Potential Biological Target Affinities

The binding affinity of a ligand for its target is a measure of the strength of the interaction. In molecular docking, this is often estimated using a scoring function that takes into account various energetic terms. While these scores are approximations, they are useful for ranking potential ligands and prioritizing them for further experimental testing.

For this compound, docking simulations could be performed against homology models of human monoamine transporters or other potential receptors. The resulting binding energy scores would provide a prediction of its affinity for these targets. It is important to note that the accuracy of these predictions is highly dependent on the quality of the protein structure model and the scoring function used.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. plos.org These models are built by finding a statistical correlation between molecular descriptors and the observed activity.

For a class of compounds like phenethylamines, QSAR studies can provide valuable insights into the structural features that are important for a particular biological effect. A study on phenylethylamine type entactogens explored their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties and ecotoxicity using QSAR models. srce.hr Another study developed a 3D-QSAR model for a series of phenethylamine derivatives as class III antiarrhythmic agents. nih.gov

To develop a QSAR model for the potential activity of this compound, a dataset of structurally related compounds with known biological activities (e.g., inhibition of monoamine transporters) would be required. A variety of molecular descriptors for these compounds would be calculated, including:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Based on the 3D structure of the molecule.

Electronic descriptors: Derived from quantum chemical calculations.

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP).

Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) would then be used to build a model that can predict the activity of new compounds, including this compound.

Development of Predictive Models for Biological Effects

Predictive models are essential for forecasting the biological activity of novel compounds and for guiding the synthesis of more potent and selective molecules. For compounds related to this compound, these models are primarily focused on their interaction with monoamine transporters. frontiersin.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of this predictive modeling. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For MAT inhibitors, three-dimensional QSAR (3D-QSAR) models have been developed to understand the specific structural requirements for binding to DAT, NET, and SERT. acs.org These models help to rationalize the selectivity of known inhibitors and highlight the structural differences in the protein arrangements that are responsible for their varying activities. acs.org

The development of these predictive models is often preceded by the creation of homology models of the human monoamine transporters (hMATs). Since the precise three-dimensional crystal structures of human DAT and NET are not fully resolved, researchers construct models based on the known structures of related proteins, such as the bacterial leucine (B10760876) transporter (LeuT) and the Drosophila dopamine transporter. frontiersin.orgnih.govacs.org These homology models provide a structural scaffold for subsequent computational analyses.

Molecular docking is another critical computational technique used to develop predictive models. In this approach, the ligand (e.g., an analogue of this compound) is placed into the binding site of the target protein model (e.g., hDAT). Docking simulations predict the preferred binding orientation and calculate a score that estimates the binding affinity. vcu.eduacs.org These studies have been instrumental in understanding how subtle changes in the ligand's structure can affect its interaction with the transporter. For instance, docking studies have helped to elucidate the binding modes of various substituted cathinones and to identify key interactions, such as hydrogen bonds and steric hindrances, within the binding pocket. vcu.edu

The table below summarizes the computational approaches frequently used to develop predictive models for compounds in this class.

| Computational Method | Purpose | Key Insights for Analogues |

| Homology Modeling | To generate 3D structures of target proteins (hDAT, hNET, hSERT) when experimental structures are unavailable. | Provides the structural basis for docking and QSAR studies of MAT inhibitors. frontiersin.orgacs.org |

| Molecular Docking | To predict the binding pose and affinity of a ligand within the active site of a protein. | Identifies key amino acid residues and interactions that stabilize the ligand-transporter complex. vcu.eduacs.org |

| 3D-QSAR | To correlate the 3D properties of molecules with their biological activity. | Helps in designing new compounds with improved potency and selectivity for specific monoamine transporters. acs.org |

| Molecular Dynamics (MD) Simulations | To simulate the movement of the ligand-protein complex over time. | Assesses the stability of the predicted binding pose and the flexibility of the active site. researchgate.net |

Identification of Key Structural Features for Activity

Structure-activity relationship (SAR) studies, often supported by computational modeling, have identified several key structural features that determine the biological activity of substituted cathinones and related phenylalkylamines. These findings allow for inferences about the structural features of this compound that are likely crucial for its activity. The core structure can be divided into three main components: the aryl group (the 4-methylphenyl ring), the alkyl backbone (the butane (B89635) chain), and the amino group.

The Aryl Group: The substitution pattern on the phenyl ring is a critical determinant of both potency and selectivity for the different monoamine transporters. For many analogues, a substituent at the 4-position of the phenyl ring is important for activity. acs.org In this compound, the 4-methyl group is this key feature. In related series, such as pyrovalerone analogues, modifying the phenyl ring substituent can drastically alter the compound's profile. For example, exchanging the phenyl ring for a thiophenyl ring can result in analogues with similar potency for inhibiting dopamine and norepinephrine uptake. nih.gov

The Alkyl Backbone and α-Carbon: The length and substitution of the alkyl chain, particularly at the α-carbon (the carbon adjacent to the amino group), significantly influence activity. Studies on α-pyrrolidinophenones, a class of cathinones, have shown that increasing the length of the alkyl chain on the α-carbon from methyl to pentyl generally increases the binding affinity at hDAT. nih.govsci-hub.se This suggests that the ethyl group at the α-position of this compound is a key contributor to its interaction with monoamine transporters. Potency at DAT has been shown to increase as the aliphatic side chain is elongated from methyl to propyl. researchgate.net

The Amino Group: The nature of the amino group is also crucial. In many potent synthetic cathinones, the amino group is part of a pyrrolidine (B122466) ring, as seen in pyrovalerone. nih.govnih.gov The primary amine in this compound is a fundamental feature for its interaction with the monoamine transporters, likely through the formation of hydrogen bonds within the transporter's binding site.

The following table presents data for a series of pyrovalerone analogues, illustrating the structure-activity relationships for this class of compounds which are structurally related to this compound. These compounds are potent inhibitors of the dopamine and norepinephrine transporters. nih.govdrugs.ie

| Compound | Structure | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |

| 1-(Phenyl)-2-(pyrrolidin-1-yl)pentan-1-one | R = H | 23.4 | 46.1 | 5110 |

| 1-(4-Methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (Pyrovalerone) | R = 4-CH3 | 18.1 | 54.3 | 2960 |

| 1-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)pentan-1-one | R = 4-Cl | 12.3 | 47.9 | 1290 |

| 1-(3,4-Dichlorophenyl)-2-(pyrrolidin-1-yl)pentan-1-one | R = 3,4-diCl | 11.5 | 37.8 | 986 |

| 1-(Naphthalen-2-yl)-2-(pyrrolidin-1-yl)pentan-1-one | Naphthyl group | 12.7 | 25.1 | 184 |

Data sourced from studies on pyrovalerone analogues. nih.govdrugs.ie

These data illustrate that substitutions on the phenyl ring significantly impact the binding affinity at the monoamine transporters. For instance, the addition of electron-withdrawing groups like chlorine can enhance potency at DAT. nih.gov The (S)-enantiomer of pyrovalerone has been found to be the more biologically active enantiomer, indicating that the stereochemistry at the α-carbon is also a critical factor for activity. nih.govdrugs.ie

Metabolic Pathway Elucidation of 1 4 Methylphenyl Butan 2 Amine in Vitro and Animal Models

Phase I Metabolic Transformations

Phase I metabolism of 1-(4-methylphenyl)butan-2-amine is expected to involve several key oxidative and reductive reactions that modify its structure. These transformations are primarily catalyzed by the cytochrome P450 (CYP450) enzyme system located in the liver and other tissues. The principal Phase I pathways for this compound and its analogues include N-dealkylation, hydroxylation at both the aromatic ring and the aliphatic side chain, and the reduction of related β-keto compounds.

N-Dealkylation Pathways

N-dealkylation is a common metabolic route for primary and secondary amines, involving the enzymatic removal of an alkyl group from the nitrogen atom. mdpi.comnih.gov For this compound, which is a primary amine, this process would not be a primary step as there are no N-alkyl groups to remove. However, this pathway is highly relevant for N-alkylated analogues. The process is a crucial step in the metabolism of many pharmaceuticals and xenobiotics, often leading to metabolites with altered pharmacological activity. mdpi.comnih.gov This oxidative reaction is frequently catalyzed by cytochrome P450 enzymes. ku.edu For related secondary or tertiary amine compounds, N-dealkylation would yield the primary amine, this compound, or its corresponding nor-metabolite.

Hydroxylation Reactions (Aromatic and Aliphatic)

Hydroxylation, the addition of a hydroxyl (-OH) group, is a major Phase I metabolic pathway catalyzed by CYP450 enzymes. nih.gov For this compound, this can occur at two main sites:

Aromatic Hydroxylation: The phenyl ring of the molecule is susceptible to hydroxylation. The addition of a hydroxyl group can occur at various positions on the aromatic ring, leading to the formation of phenolic metabolites. For new psychoactive substances with a similar structure, aromatic hydroxylation is a recognized metabolic step. researchgate.net

Aliphatic Hydroxylation: The butyl side chain can also undergo hydroxylation. This can happen at different carbon atoms along the chain, resulting in various hydroxylated metabolites. For instance, hydroxylation of the carbon atom adjacent to the phenyl ring would yield an alcohol.

These hydroxylation reactions increase the polarity of the parent compound, preparing it for Phase II conjugation. slideshare.net

Reductive Processes of Related β-Keto Analogues

The β-keto analogue of this compound is 4-methylbuphedrone (B1651761) (2-(methylamino)-1-(4-methylphenyl)butan-1-one). The metabolic reduction of the ketone group (C=O) in synthetic cathinones is a significant pathway. oup.comnih.gov This reductive process typically yields the corresponding alcohol metabolite.

In studies of synthetic cathinones, the β-keto group is often reduced to a hydroxyl group, forming an amino alcohol. oup.com For example, the metabolism of 4-methylbuphedrone has been shown to yield 2-amino-1-(4-methylphenyl)butan-1-ol. oup.com This reduction is a critical detoxification pathway, as the resulting alcohol metabolites often have different pharmacological profiles compared to the parent ketone. The reduction of the carbonyl group is catalyzed by carbonyl reductases present in the liver cytosol. nih.gov

Phase II Metabolic Conjugations (e.g., Glucuronidation, Sulfation)

Following Phase I transformations, the newly introduced or exposed functional groups (like hydroxyl groups) on the metabolites of this compound can undergo Phase II conjugation reactions. edx.orgreactome.org These reactions involve the attachment of endogenous polar molecules, which significantly increases the water solubility of the metabolites, facilitating their elimination from the body via urine or bile. drughunter.comresearchgate.net

The primary Phase II reactions for hydroxylated metabolites are:

Glucuronidation: This is one of the most important conjugation pathways, where glucuronic acid is attached to the hydroxyl group. This process is mediated by UDP-glucuronosyltransferases (UGTs). drughunter.comresearchgate.net

Sulfation: In this reaction, a sulfonate group is transferred to the hydroxyl group, a process catalyzed by sulfotransferases (SULTs). edx.orgdrughunter.com

For amphetamine-like substances, glucuronidation and/or sulfation of hydroxylated metabolites are common metabolic fates. researchgate.net

Identification of Key Metabolites and Their Structural Characterization

Based on the established metabolic pathways for analogous compounds, the key metabolites of this compound can be predicted. The structural characterization of these metabolites is typically achieved using advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). oup.com

The expected metabolites would include:

Hydroxylated metabolites: Products of aromatic and aliphatic hydroxylation.

Reduced metabolites (from β-keto analogue): For the related compound 4-methylbuphedrone, a key metabolite is 2-amino-1-(4-methylphenyl)butan-1-ol. oup.com

Conjugated metabolites: Glucuronide and sulfate (B86663) conjugates of the hydroxylated metabolites.

The table below summarizes the potential key metabolites.

| Metabolite Name | Parent Compound | Metabolic Pathway | Expected Chemical Formula |

| Hydroxy-1-(4-methylphenyl)butan-2-amine | This compound | Aromatic/Aliphatic Hydroxylation | C₁₁H₁₇NO |

| 2-Amino-1-(4-methylphenyl)butan-1-ol | 4-Methylbuphedrone | β-Keto Reduction | C₁₁H₁₇NO |

| Hydroxylated Metabolite Glucuronide | Hydroxy-1-(4-methylphenyl)butan-2-amine | Glucuronidation | C₁₇H₂₅NO₇ |

| Hydroxylated Metabolite Sulfate | Hydroxy-1-(4-methylphenyl)butan-2-amine | Sulfation | C₁₁H₁₇NO₄S |

Role of Cytochrome P450 Enzymes and Other Biotransforming Systems

The cytochrome P450 (CYP450) superfamily of enzymes, primarily located in the liver, plays a central role in the Phase I metabolism of this compound. nih.gov Specific CYP isoenzymes are responsible for catalyzing the various oxidative reactions.

Hydroxylation and N-dealkylation: These reactions are classic examples of CYP450-mediated metabolism. ku.edunih.gov Studies on similar compounds indicate that multiple CYP isoenzymes can be involved in the metabolism of phenethylamines. researchgate.net

Reductive Processes: While CYP450 enzymes are primarily oxidative, other enzyme systems are responsible for reductive metabolism. The reduction of the β-keto group in cathinone (B1664624) analogues is typically carried out by carbonyl reductases located in the cytosol. nih.gov

Phase II Enzymes: The UGT and SULT enzyme families are responsible for the glucuronidation and sulfation conjugation reactions, respectively, which are crucial for the detoxification and excretion of the Phase I metabolites. drughunter.comresearchgate.net

The specific CYP isozymes involved in the metabolism of this compound have not been definitively identified in published literature and would require specific in vitro studies using human liver microsomes and recombinant CYP enzymes.

Enzyme Kinetics and Isoform Specificity

There is no available data from in vitro studies utilizing human liver microsomes, recombinant CYP enzymes, or other cellular systems to determine the kinetic parameters (such as Km and Vmax) for the metabolism of this compound. Similarly, research identifying the specific CYP isoforms (e.g., CYP2D6, CYP3A4, etc.) that play a primary role in its metabolism is not present in the reviewed literature. While studies on structurally related compounds, such as other phenethylamine (B48288) and amphetamine derivatives, often point to the involvement of CYP2D6 in their metabolism, applying this information to this compound would be purely speculative without direct experimental evidence. chemeurope.compharmacompass.comcymitquimica.com

Inhibition and Induction Studies in Enzyme Systems

Information regarding the potential of this compound to act as an inhibitor or inducer of cytochrome P450 enzymes is also unavailable. nih.govnih.gov Inhibition and induction studies are critical for predicting potential drug-drug interactions, a key aspect of the safety profile of any new chemical entity. nih.gov Without such studies, the impact of this compound on the metabolism of other co-administered substances cannot be determined.

Advanced Analytical Methodologies for Research on 1 4 Methylphenyl Butan 2 Amine

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the structural analysis of 1-(4-methylphenyl)butan-2-amine, providing detailed information about its atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. One-dimensional (1D) techniques like ¹H NMR and ¹³C NMR provide primary information about the chemical environment of hydrogen and carbon atoms, respectively.

In ¹H NMR, the spectrum would exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the p-substituted benzene (B151609) ring would appear as two doublets in the downfield region (typically δ 7.0-7.2 ppm). The aliphatic protons of the butyl chain and the methyl group on the phenyl ring would produce signals at characteristic chemical shifts in the upfield region. The splitting patterns (multiplicities) of these signals, governed by spin-spin coupling, reveal the number of neighboring protons, thus helping to establish the connectivity of the molecule.

¹³C NMR spectroscopy provides information on the carbon skeleton. nih.gov Each unique carbon atom in the molecule generates a distinct signal, with the chemical shift indicating its electronic environment (e.g., aromatic, aliphatic, attached to a heteroatom).

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed to confirm the structural assignment. COSY experiments map the coupling relationships between protons, while HSQC correlates directly bonded proton and carbon atoms, providing definitive confirmation of the molecular structure.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H NMR | Predicted ¹³C NMR |

| Chemical Shift (δ, ppm) | Multiplicity | |

| Aromatic CH (2H) | ~7.10 | Doublet |

| Aromatic CH (2H) | ~7.05 | Doublet |

| Aromatic C-CH₃ | - | - |

| Aromatic C-CH₂ | - | - |

| CH-NH₂ | ~3.0-3.2 | Multiplet |

| CH₂-Aryl | ~2.5-2.7 | Multiplet |

| CH₂-CH₃ | ~1.4-1.6 | Multiplet |

| Phenyl-CH₃ | ~2.30 | Singlet |

| Chain-CH₃ | ~0.90 | Triplet |

| NH₂ | Variable (Broad) | Singlet |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound. In MS analysis, the molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge ratio (m/z). The molecular ion peak ([M]⁺) directly corresponds to the molecular weight of the compound (163.26 g/mol ). nih.gov

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, a primary amine, a characteristic fragmentation pathway is the alpha-cleavage adjacent to the nitrogen atom. This process would lead to the formation of a stable iminium cation. The analysis of butanamine isomers has shown that such compounds produce characteristic imine fragment base peaks. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of the exact elemental formula of the molecular ion and its fragments, distinguishing it from other compounds with the same nominal mass. rsc.org

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | Description | Expected m/z |

| [C₁₁H₁₇N]⁺ | Molecular Ion | 163.14 |

| [C₁₀H₁₂]⁺ | Loss of CH₃-CH-NH₂ (Tropylium ion) | 132.10 |

| [C₈H₉]⁺ | 4-methylbenzyl cation (p-tolyl) | 105.07 |

| [C₂H₆N]⁺ | Imine fragment from α-cleavage | 44.05 |

Infrared (IR) and UV-Vis Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands. The primary amine (-NH₂) group would show N-H stretching vibrations typically in the region of 3300-3500 cm⁻¹. C-H stretching vibrations from the aromatic ring and the aliphatic butyl chain would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Aromatic C=C ring stretching absorptions are expected in the 1450-1600 cm⁻¹ region. researchgate.net PubChem's database indicates the availability of vapor-phase IR spectra for this compound. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within the molecule. The absorption of UV light by this compound is primarily due to the p-substituted phenyl ring, which acts as a chromophore. The electronic transitions within this aromatic system are expected to result in one or more absorption maxima (λmax) in the ultraviolet region of the electromagnetic spectrum, typically between 200 and 300 nm. researchgate.netmu-varna.bg

Chromatographic Separation and Quantification Methods

Chromatographic methods are essential for separating this compound from complex mixtures and for its precise quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the separation and identification of volatile and thermally stable compounds like this compound. nih.gov In this method, the sample is vaporized and passed through a capillary column, where components are separated based on their boiling points and interactions with the column's stationary phase. hpst.cz

A significant challenge in the GC analysis of primary amines is their tendency to exhibit poor peak shape (tailing) due to interactions with active sites on the column and inlet. To mitigate this, derivatization is often employed. nih.govresearchgate.net Acylating the amine group, for instance, reduces its polarity and basicity, leading to improved chromatographic performance and potentially more specific mass spectral fragmentation. nih.gov The separated components are then detected by a mass spectrometer, which provides definitive identification based on the mass spectrum of the eluting compound. The combination of the retention time from the GC and the mass spectrum from the MS offers a high degree of confidence in the identification.

Table 3: Typical GC-MS Parameters for Amine Analysis

| Parameter | Typical Condition |

| GC Column | Dimethylpolysiloxane or similar non-polar capillary column |

| Injection Mode | Split/Splitless |

| Carrier Gas | Helium |

| Oven Program | Temperature gradient (e.g., 50°C to 280°C) |

| Derivatization | Optional (e.g., acylation with PFPA or HFBA) |

| MS Ionization | Electron Impact (EI) |

| MS Detection | Full Scan or Selected Ion Monitoring (SIM) |

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes (e.g., UV, DAD, MS)

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that is well-suited for the analysis of a wide range of compounds, including amines. Unlike GC, HPLC does not require the analyte to be volatile, making it applicable to a broader class of molecules and their salts.

For a basic compound like this compound, reversed-phase HPLC is a common approach. However, peak tailing can occur due to interactions between the basic amine and residual acidic silanol (B1196071) groups on standard silica-based columns. This can be addressed by using a buffered mobile phase (e.g., with phosphate (B84403) or acetate (B1210297) buffers) to control the pH, or by employing specialized columns designed for basic compounds. Another approach involves using unique stationary phases, such as those used in BIST™ methods, which utilize a multi-charged negative buffer to facilitate the retention of positively charged analytes on a positively charged column surface. sielc.com

Several detection modes can be coupled with HPLC. Given the presence of the phenyl ring, UV detection is a straightforward option, typically monitoring at a wavelength around 210-270 nm. sielc.com A Diode Array Detector (DAD) can provide UV spectra of the eluting peaks, aiding in peak purity assessment and identification. For enhanced sensitivity and selectivity, coupling HPLC with a mass spectrometer (LC-MS) is the preferred method. LC-MS combines the powerful separation capabilities of HPLC with the definitive identification provided by MS.

Table 4: Example HPLC Conditions for Amine Separation

| Parameter | Typical Condition |

| HPLC Column | C18 reversed-phase or specialized amine column |

| Mobile Phase | Acetonitrile/Water with buffer (e.g., ammonium (B1175870) formate) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV/DAD (e.g., 210 nm, 254 nm) or Mass Spectrometry (MS) |

| Injection Volume | 5 - 20 µL |

| Column Temperature | Ambient or controlled (e.g., 30-40°C) |

Chiral Chromatography for Enantiomeric Purity Assessment

The compound this compound possesses a chiral center, meaning it can exist as two non-superimposable mirror images, or enantiomers. These enantiomers can exhibit different pharmacological and toxicological profiles. Consequently, the ability to separate and quantify individual enantiomers is critical in research. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is the cornerstone for determining the enantiomeric purity of such compounds.

The separation of enantiomers is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the chiral separation of amines and have demonstrated high enantioselectivity. These columns, including the Chiralpak® and Chiralcel® series, offer a range of selectivities based on the specific polysaccharide derivative and the functional groups on the phenylcarbamate selectors. For structurally similar compounds, such as amphetamine and its analogues, these types of columns have proven effective.

Another class of CSPs successfully employed for the enantioseparation of chiral amines are cyclodextrin-based columns. Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with guest molecules, and their chiral cavities can lead to differential interactions with enantiomers.

In a typical chiral HPLC method for a phenethylamine (B48288) analogue, the mobile phase often consists of a non-polar solvent like hexane (B92381) mixed with an alcohol modifier such as isopropanol (B130326) or ethanol. The elution order of the enantiomers can sometimes be inverted by using a CSP with the opposite absolute configuration, which is a valuable feature for the accurate quantification of trace enantiomeric impurities.

Table 1: Representative Chiral HPLC Parameters for the Separation of Chiral Amines (Illustrative)

| Parameter | Condition |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Amylose or Cellulose derivatives) |

| Column | Chiralpak® IA, IB, IC, ID, IE, IF; Chiralcel® OD-H |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 80:20 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV (e.g., 254 nm) or Mass Spectrometry (MS) |

| Temperature | Ambient |

This table presents typical starting conditions for the chiral separation of phenethylamine analogues based on established methodologies for similar compounds. Method optimization would be required for this compound.

Advanced Sample Preparation Techniques for Complex Matrices in Research

The analysis of this compound in complex matrices, such as wastewater or biological fluids, necessitates robust sample preparation techniques to remove interfering substances and concentrate the analyte of interest prior to instrumental analysis. Solid-Phase Extraction (SPE) is a widely adopted and effective technique for this purpose.

For the extraction of basic compounds like this compound from aqueous samples, mixed-mode cation-exchange SPE cartridges are particularly effective. These cartridges, such as Oasis MCX (Mixed-Mode Cation Exchange) or Strata-X-C (Strong Cation Exchange), contain a sorbent with both reversed-phase and cation-exchange functionalities. This dual retention mechanism allows for a more selective extraction and a more rigorous wash step to remove matrix interferences.

The general procedure for SPE involves the following steps:

Conditioning: The SPE cartridge is conditioned with an organic solvent (e.g., methanol) followed by water to activate the sorbent.

Loading: The pre-treated sample (e.g., filtered and acidified wastewater) is passed through the cartridge. The analyte is retained on the sorbent by a combination of hydrophobic and ionic interactions.

Washing: The cartridge is washed with a series of solvents (e.g., water, acidic water, and organic solvent) to remove interfering compounds.

Elution: The analyte of interest is eluted from the cartridge using a solvent mixture that disrupts both the reversed-phase and cation-exchange interactions, typically a mixture of an organic solvent and a basic modifier (e.g., methanol (B129727) with ammonium hydroxide).

Following elution, the extract is typically evaporated to dryness and reconstituted in a small volume of a solvent compatible with the analytical instrument, such as a liquid chromatograph-mass spectrometer (LC-MS).

Research on the extraction of amphetamine-type substances from wastewater has demonstrated the efficacy of this approach. For example, a validated method for five illicit drugs, including amphetamine and methamphetamine, in municipal wastewater using Oasis MCX SPE cartridges reported mean recoveries ranging from 91.6% to 112%. analis.com.my Similarly, studies on other new psychoactive substances in sewage have reported good recoveries and method performance using mixed-mode SPE. researchgate.net

Table 2: Representative Solid-Phase Extraction Protocol for Amphetamine-like Compounds in Wastewater (Illustrative)

| Step | Reagent/Solvent | Purpose |

| Sample Pre-treatment | Filtration (e.g., 0.7 µm glass fiber filter), Acidification (e.g., to pH 2 with HCl) | Remove suspended solids and protonate the amine for cation exchange. |

| SPE Cartridge | Mixed-Mode Cation Exchange (e.g., Oasis MCX, 200 mg/6 mL) | Selective retention of the basic analyte. |

| Conditioning | 6 mL Methanol, followed by 6 mL Water, then 6 mL 0.1% HCl in Water | Activate the sorbent and prepare it for sample loading. |

| Sample Loading | Pre-treated sample (e.g., 50 mL) | Adsorption of the analyte onto the SPE sorbent. |

| Washing | 2 mL 0.1% HCl in Water:Acetonitrile (70:30), then dry for 15 min | Remove polar and non-polar interferences. |

| Elution | 4 mL Dichloromethane:Isopropanol:Ammonium Hydroxide (78:20:2) | Desorption of the analyte from the sorbent. |

| Post-Elution | Evaporation to dryness and reconstitution in a suitable solvent (e.g., 100 µL of mobile phase) | Concentrate the analyte and prepare for injection. |

This table outlines a general SPE procedure based on established methods for analogous compounds. Specific volumes and solvent compositions may require optimization for this compound to achieve optimal recovery and purity.

The combination of these advanced analytical methodologies provides a robust framework for the detailed investigation of this compound in a research context, enabling both the assessment of its enantiomeric composition and its trace-level detection in complex environmental or biological samples.

Based on a comprehensive search of available scientific literature, there is currently no specific mechanistic pharmacological research data for the compound this compound concerning its in vitro receptor binding profile or its interactions with neurotransmitter transporters.

Studies have been conducted on structurally similar compounds, such as pyrovalerone analogues which are cathinone (B1664624) derivatives, and other phenylalkylamines. For instance, research on certain pyrovalerone analogues, which share the 4-methylphenyl group but have a different functional group and side chain, shows potent inhibition of the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET) with minimal effect on the serotonin (B10506) transporter (SERT). nih.govdrugs.ieresearchgate.net Furthermore, a subset of these related compounds was found to have no significant affinity for monoamine receptors such as 5-HT1A, 5-HT1B, 5-HT1C, D1, D2, or D3. nih.govresearchgate.net

However, it is crucial to note that these findings pertain to different molecules. The specific binding affinities (Ki values) and functional activities (IC50 values) for this compound at serotonin, dopamine, or norepinephrine receptors and transporters are not documented in the available literature. Therefore, the requested article with detailed data tables on this specific compound cannot be generated.

Mechanistic Pharmacological Research of 1 4 Methylphenyl Butan 2 Amine in Vitro and Animal Models

Structure-Activity Relationships (SAR) in Pharmacological Contexts

The pharmacological profile of phenethylamine (B48288) derivatives is intricately linked to their molecular structure. Variations in the side chain and substitutions on the aromatic ring can dramatically alter a compound's affinity for and efficacy at various receptors and transporters.

Impact of Side Chain Modifications on Receptor Affinity and Efficacy

Modifications to the alkyl side chain of phenethylamine compounds, including changes in length and the nature of the amine substituent, are critical determinants of pharmacological activity.

One of the key modifications is the extension of the α-methyl group, characteristic of amphetamine derivatives, to an α-ethyl group, as seen in 1-(4-methylphenyl)butan-2-amine. Studies on structurally similar compounds, such as the hallucinogenic amphetamine DOM (1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane), reveal that extending the alpha-methyl to an alpha-ethyl group to form its homolog, Ariadne (1-(2,5-dimethoxy-4-methylphenyl)butan-2-amine or dimoxamine), abolishes hallucinogenic activity. psu.eduresearchgate.net While DOM is a potent hallucinogen, Ariadne is reported to be non-hallucinogenic in humans, though it remains psychoactive. researchgate.netwikipedia.org This change is associated with a decrease in signaling potency and efficacy at the 5-HT2A receptor. researchgate.net Research indicates that as the length of the α-substituent increases (from methyl to ethyl to propyl), there is a progressive decrease in signaling potency at 5-HT2A receptors. researchgate.net

Further modifications, such as those seen in synthetic cathinone (B1664624) analogs like pyrovalerone (1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one), provide additional insight. Although pyrovalerone contains a β-keto group and a pyrrolidine (B122466) ring, its core structure is related. Studies on pyrovalerone analogs show that modifications to the alkyl chain are significant. For instance, reducing the ketone in a pyrovalerone analog to a hydroxyl group resulted in completely inactive compounds. nih.gov

The nature of the amine substituent also plays a crucial role. In many phenethylamine series, primary amines (like this compound) and secondary amines (N-methylated derivatives) show high potency, while N-methylation can decrease hallucinogenic potency in some classes of phenethylamines. psu.edu In contrast, for MDMA-like compounds, N-methylation does not significantly affect potency. psu.edu Larger N-alkyl groups or incorporating the nitrogen into a ring, as in pyrovalerone, leads to compounds that are potent inhibitors of the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET), but poor inhibitors of the serotonin (B10506) transporter (SERT). nih.govdrugs.ie

Influence of Aromatic Ring Substitutions on Biological Activity

Substituents on the phenyl ring profoundly influence the biological activity of phenethylamine compounds by altering their electronic properties and steric profile, which affects binding to target proteins.

Research on pyrovalerone analogs demonstrates the impact of ring substitution. While the parent compound with a 4-methylphenyl group is a potent and selective inhibitor of DAT and NET, altering the ring substituent changes this profile. nih.govdrugs.ie For example, replacing the 4-methylphenyl group with a 1-naphthyl group resulted in a compound that binds to all three monoamine transporters (DAT, NET, and SERT) and inhibits reuptake in the nanomolar range. drugs.ie A 3,4-dichlorophenyl analog was also found to be among the most potent DAT/NET selective compounds in the series. nih.govdrugs.ie

Table 1: Influence of Aromatic Ring Substitution on Monoamine Transporter Inhibition for Pyrovalerone Analogs Data extracted from studies on pyrovalerone analogs, which share the 4-methylphenyl core structure but differ in other functional groups from this compound.

| Aromatic Group | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) |

| 4-Methylphenyl | Potent | Potent | Inactive |

| 1-Naphthyl | Nanomolar Potency | Nanomolar Potency | Nanomolar Potency |

| 3,4-Dichlorophenyl | Potent | Potent | Inactive |

Studies on the DOX series of hallucinogens, which are dimethoxy-phenylisopropylamines, further illustrate the importance of the 4-position substituent. The parent compound of this series, DOM, has a 4-methyl group. nih.gov Replacing this methyl group with other substituents like iodo (DOI) or bromo (DOB) maintains high affinity for the 5-HT2A receptor. nih.gov The affinity and agonist action at 5-HT2 receptors are influenced by the lipophilic and electronic character of this 4-position substituent. However, high affinity does not always equate to agonist action, as some high-affinity DOX analogs with larger 4-position substituents act as antagonists. nih.gov This highlights that the size and nature of the aromatic ring substituent are critical for determining not just whether a compound will bind to a receptor, but also how it will modulate that receptor's function. nih.gov

Behavioral Pharmacology in Animal Models (e.g., Stimulus Generalization, Locomotor Activity)

The behavioral effects of this compound and its analogs in animal models provide insight into their subjective effects and stimulant properties. Key assays include stimulus generalization, which predicts whether a novel compound will produce subjective effects similar to a known drug, and locomotor activity assessment, which measures stimulant or depressant effects on motor function.

Direct behavioral data for this compound is not extensively published. However, significant research on its close structural analog, Ariadne (dimoxamine or 1-(2,5-dimethoxy-4-methylphenyl)butan-2-amine), offers valuable information. In studies using rats selected for low performance in an active avoidance task, Ariadne (referred to as BL-3912A) was shown to facilitate avoidance responding. nih.gov This effect occurred without a corresponding increase in non-contingent motor activity (i.e., general locomotor activity) or changes in the animals' reactivity to the electric footshock. nih.govgoogle.com This profile distinguishes it from a classic stimulant like S-amphetamine, which also facilitated avoidance but significantly increased locomotor activity during the inter-trial interval. nih.gov No increase in locomotor activity was observed after administration of either the racemic mixture or the individual isomers of Ariadne. google.com

In drug discrimination studies, which are a cornerstone of behavioral pharmacology for predicting subjective effects, Ariadne has been shown to produce stimulus generalization in rats trained to recognize MDMA. wikipedia.orgiiab.me This suggests that Ariadne may share some MDMA-like interoceptive cues. iiab.me The ability to fully substitute for an MDMA stimulus is unusual among psychedelics and is not shared by DOM, the α-methyl homolog of Ariadne. wikipedia.org

Furthermore, research on other related phenylisopropylamines has helped to define the structural requirements for producing specific stimulus effects. For instance, in rats trained to discriminate PMMA (N-methyl-1-(4-methoxyphenyl)-2-aminopropane) from vehicle, the stimulus generalized to the optical isomers of MBDB (N-methyl-1-(3,4-methylenedioxyphenyl)-2-aminobutane), another butanamine derivative. nih.gov This suggests that these butanamine compounds can produce a common set of stimulus effects distinct from those of classic stimulants like amphetamine or hallucinogens like DOM. nih.gov

Table 2: Summary of Behavioral Effects of Ariadne (BL-3912A) in Animal Models

| Behavioral Assay | Animal Model | Compound | Key Finding | Reference |

| Active Avoidance | Rats | Ariadne (BL-3912A) | Facilitated avoidance responding. | nih.gov |

| Locomotor Activity | Rats | Ariadne (BL-3912A) | No significant increase in locomotor activity. | nih.govgoogle.com |

| Stimulus Generalization | Rats | Ariadne | Substituted for MDMA stimulus. | wikipedia.orgiiab.me |

These findings collectively suggest that α-ethylphenethylamines like this compound and its analogs may represent a distinct pharmacological class. They can modulate behavior, such as learning and response to stimuli, potentially without causing the generalized motor stimulation characteristic of amphetamines, and may produce unique subjective effects that overlap with those of entactogens like MDMA. nih.govnih.gov

Relationship to and Comparison with Analogous Compounds in Research

Homologues and Derivatives of Phenethylamines and Amphetamines

1-(4-Methylphenyl)butan-2-amine is a structural derivative of phenethylamine (B48288) and a homologue of amphetamine. The phenethylamine framework is the parent structure for a vast array of compounds that interact with the central nervous system. researchgate.net Modifications to this basic structure, such as the addition of alkyl groups, can significantly alter pharmacological activity. frontiersin.org

Amphetamine itself is α-methylphenethylamine. The presence of this α-methyl group protects the amine from metabolism by monoamine oxidase (MAO), thereby increasing its bioavailability and duration of action compared to phenethylamine. frontiersin.org The subject compound, this compound, is the α-ethyl homologue of p-methylamphetamine. The extension of the alpha-substituent from a methyl to an ethyl group is a significant structural modification. Research on related compounds, such as the comparison between DOM (an α-methyl derivative) and Ariadne (an α-ethyl derivative), shows that this change can drastically alter the pharmacological profile, often reducing or eliminating hallucinogenic effects while potentially retaining other psychoactive properties. wikipedia.orgpsu.edu

Substitutions on the phenyl ring also play a critical role in determining the activity of phenethylamine derivatives. unicamp.brresearchgate.net In this compound, the methyl group is in the para-position (position 4) of the phenyl ring. This substitution is known to influence interactions with monoamine transporters. For instance, in the cathinone (B1664624) series, a 4-methyl substitution (as seen in mephedrone) is a key feature. nih.gov In amphetamine derivatives, ring substitutions are crucial for their effects as monoamine oxidase inhibitors (MAOIs) or as releasing agents/reuptake inhibitors at serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862) transporters. frontiersin.orgnih.gov The combination of the α-ethyl group and the p-methylphenyl ring in this compound distinguishes it from more commonly studied amphetamines. frontiersin.orgunicamp.br

Table 1: Comparison of this compound with Phenethylamine and Amphetamine Homologues

| Compound | Core Structure | α-Carbon Substitution | Phenyl Ring Substitution |

|---|---|---|---|

| Phenethylamine | Phenethylamine | None | Unsubstituted |

| Amphetamine | Phenethylamine | Methyl (CH₃) | Unsubstituted |

| Methamphetamine | Phenethylamine | Methyl (CH₃) | Unsubstituted (N-methylated) |

| This compound | Phenethylamine | Ethyl (C₂H₅) | 4-methyl |

| 4-Methylamphetamine (4-MA) | Phenethylamine | Methyl (CH₃) | 4-methyl |

| Ariadne (4C-D/4C-DOM) | Phenethylamine | Ethyl (C₂H₅) | 2,5-dimethoxy, 4-methyl |

| BDB (1,3-Benzodioxolylbutanamine) | Phenethylamine | Ethyl (C₂H₅) | 3,4-methylenedioxy |

Comparison with Related β-Keto Amphetamines (Synthetic Cathinones)

Synthetic cathinones are another class of psychoactive substances structurally related to amphetamines. www.gov.uk The defining feature of a synthetic cathinone is the presence of a ketone (C=O) group at the beta-position (β-keto) of the phenethylamine backbone. nih.govresearchgate.net This makes cathinone the β-keto analog of amphetamine. www.gov.uk This structural modification significantly increases the polarity of the molecule, which can influence its ability to cross the blood-brain barrier and its interaction with monoamine transporters. researchgate.net

This compound lacks this β-keto group. Its corresponding β-keto analogue would be 1-(4-methylphenyl)-2-aminobutan-1-one. While this specific cathinone is not widely researched, comparisons can be drawn from well-known amphetamine/cathinone pairs. For example, amphetamine and cathinone, or MDMA and its β-keto analogue methylone, demonstrate key pharmacological differences. unodc.orgoup.com Synthetic cathinones, like their amphetamine counterparts, act as psychomotor stimulants by impacting the function of plasma membrane transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). nih.gov However, the specific mechanism (transporter substrate/releaser vs. transporter inhibitor/blocker) and the potency at each transporter can differ significantly between an amphetamine and its β-keto cathinone analogue. nih.gov

The addition of the β-keto group generally results in compounds that are still active as central nervous system stimulants. unodc.org For instance, mephedrone (B570743) (4-methylmethcathinone) is the β-keto analogue of 4-methylmethamphetamine and is a potent psychostimulant. nih.gov Similarly, buphedrone (B1655700) (α-methylaminobutyrophenone) is a cathinone derivative with an ethyl group on the alpha carbon, similar to this compound. These comparisons suggest that the hypothetical β-keto version of this compound would likely also possess stimulant properties, though its specific pharmacological profile would be distinct from the non-keto parent compound. unodc.org

Table 2: Structural Comparison with β-Keto Analogues (Synthetic Cathinones)

| Compound | General Class | Key Structural Feature |

|---|---|---|

| This compound | Amphetamine Homologue | Amine group (NH₂) |

| Hypothetical β-keto analogue | Synthetic Cathinone | β-keto group (C=O) |

| Amphetamine | Amphetamine | Amine group (NH₂) |

| Cathinone | Synthetic Cathinone | β-keto group (C=O) |

| MDMA | Amphetamine | Amine group (NHCH₃) |

| Methylone (bk-MDMA) | Synthetic Cathinone | β-keto group (C=O) |

| Buphedrone | Synthetic Cathinone | β-keto group, α-ethyl substituent |

Structural Similarities and Pharmacological Divergences with Psychoactive Substances

The core phenethylamine structure of this compound is a common feature among many psychoactive substances, leading to expected interactions with the monoaminergic systems in the brain. frontiersin.orgwebmd.com However, the specific pattern of substitutions dictates its pharmacological profile, creating divergences from other well-known compounds. researchgate.net

The compound shares structural similarities with several psychoactive amphetamine derivatives:

Structural similarity to Amphetamine: It possesses the basic amphetamine structure (a phenethylamine with an α-methyl group), but is homologated with an α-ethyl group. frontiersin.org

Structural similarity to 4-Methylamphetamine (4-MA): It shares the 4-methyl (para-methyl) substitution on the phenyl ring. researchgate.net

Structural similarity to BDB (1,3-Benzodioxolylbutanamine): It shares the α-ethyl side chain. BDB, however, has a methylenedioxy ring substitution instead of a methyl group. wikipedia.org

Structural similarity to Ariadne (4C-D): It shares both the α-ethyl side chain and a 4-methylphenyl group, though Ariadne has additional methoxy (B1213986) groups on the ring. wikipedia.org

These structural relationships are key to predicting pharmacological effects. While amphetamine derivatives are generally central nervous system stimulants, the nature of their effects can range from primarily dopaminergic/noradrenergic (like amphetamine) to more serotonergic or mixed-action, depending on the substitutions. frontiersin.orgnih.gov

Pharmacological divergences arise from these specific substitutions:

The α-Ethyl Group: The substitution of amphetamine's α-methyl with an α-ethyl group, as seen in this compound, is known to significantly alter activity. In the case of hallucinogenic amphetamines like DOM, the α-ethyl analogue (Ariadne) lacks psychedelic effects in humans. wikipedia.orgpsu.edu This suggests that the α-ethyl group may reduce or prevent the specific receptor interactions responsible for hallucinogenic activity, such as potent partial agonism at the 5-HT2A receptor. wikipedia.org

The 4-Methylphenyl Group: This group, when compared to the 3,4-methylenedioxy group of compounds like MDA or BDB, or the 2,5-dimethoxy groups of the DOM series, will lead to different binding affinities and efficacies at monoamine transporters and receptors. frontiersin.orgresearchgate.net Ring substitution is a primary determinant of whether a compound preferentially acts on dopamine, norepinephrine, or serotonin systems. frontiersin.org For example, MDA and MDMA are known for their potent effects on serotonin release, which is linked to their entactogenic properties. psu.edu The pharmacology of a 4-methyl substituted compound would differ from this.

In essence, this compound represents a hybrid of structural motifs found in different classes of psychoactive phenethylamines. Its pharmacology is likely that of a central nervous system stimulant, but its specific balance of effects on dopamine, norepinephrine, and serotonin systems, and its potential for other psychoactive effects, would be uniquely determined by the combination of its α-ethyl and p-tolyl moieties. frontiersin.orgresearchgate.net

Table 3: Summary of Structural Features and Potential Pharmacological Influence

| Structural Feature | Example Compounds | General Pharmacological Influence |

|---|---|---|

| Phenethylamine Backbone | Amphetamine, Mescaline, Dopamine | Foundation for interaction with monoaminergic systems. researchgate.net |

| α-Methyl Group | Amphetamine, Methamphetamine, DOM | Confers resistance to MAO; generally a potent CNS stimulant. frontiersin.org |

| α-Ethyl Group | This compound , BDB, Ariadne | May attenuate or abolish hallucinogenic activity while retaining other psychoactive effects. wikipedia.orgpsu.edu |

| 4-Methyl Ring Substitution | This compound , 4-MA, Mephedrone | Influences interaction with monoamine transporters. frontiersin.orgnih.gov |

| β-Keto Group | Cathinone, Mephedrone, Methylone | Increases polarity; defines the compound as a cathinone, altering potency and mechanism at monoamine transporters compared to amphetamine analogue. nih.govwww.gov.uk |

Advanced Research Applications and Future Directions

Role as a Chemical Probe in Neuropharmacological Research

1-(4-Methylphenyl)butan-2-amine, also known as 4-methyl-alpha-ethylphenethylamine, is a structural analog of amphetamine and belongs to the phenethylamine (B48288) chemical class. nih.govwikipedia.org Its unique structure, featuring an ethyl group at the alpha position instead of the methyl group found in amphetamine, makes it a valuable tool for neuropharmacological research. wikipedia.org This modification influences its interaction with monoamine transporters, which are crucial for regulating neurotransmitter levels in the brain.

Research has shown that alpha-ethylphenethylamine analogs, including the parent compound α-ethylphenethylamine (AEPEA), act as releasing agents at dopamine (B1211576) transporters (DAT) and norepinephrine (B1679862) transporters (NET). nih.gov However, they are generally less potent than amphetamine. nih.gov Specifically, AEPEA demonstrates substrate activity at both DAT and NET, with a higher potency at NET. nih.gov This preferential activity for NET over DAT allows researchers to use it as a chemical probe to dissect the specific roles of these two transporter systems in various neurological processes.

By comparing the effects of this compound with those of other phenethylamines with varying potencies at DAT and NET, scientists can elucidate the distinct contributions of dopamine and norepinephrine signaling pathways in behaviors such as locomotion, reward, and attention. For instance, studies have shown that while N,α-diethylphenethylamine (DEPEA) and N-methyl-α-ethylphenethylamine (MEPEA) increase locomotor activity, AEPEA itself does not at the doses tested, highlighting the nuanced structure-activity relationships within this class of compounds. nih.gov

The investigation of such analogs helps in understanding the molecular determinants of transporter-ligand interactions. The substitution on the phenyl ring, as in this compound, further refines its pharmacological profile. For example, ring-substituted cathinones, which are structurally related, exhibit altered potencies at monoamine transporters, indicating that modifications to the aromatic ring can significantly impact biological activity. nih.gov

Potential as a Scaffold for Novel Ligand Design

The molecular framework of this compound serves as a promising scaffold for the design of novel ligands targeting various receptors and transporters in the central nervous system. The phenethylamine core is a well-established pharmacophore present in numerous psychoactive compounds and therapeutic agents. wikipedia.orgpharmacompass.com By systematically modifying the structure of this compound, medicinal chemists can develop new molecules with tailored pharmacological properties.

The versatility of this scaffold lies in the multiple points available for chemical modification:

The Phenyl Ring: Substitution at different positions on the phenyl ring can modulate potency and selectivity for specific monoamine transporters. For instance, the addition of a methyl group at the 4-position, as in this compound, differentiates it from its unsubstituted parent compound, phenylisobutylamine. wikipedia.org Further exploration of different substituents (e.g., halogens, methoxy (B1213986) groups) could lead to ligands with enhanced affinity or altered functional activity (e.g., inhibitors versus releasers). nih.gov

The Ethyl Group: The alpha-ethyl group is a key feature that distinguishes this scaffold from amphetamine. wikipedia.org Varying the length or branching of this alkyl chain could influence interactions with the transporter binding pocket, potentially leading to compounds with different selectivity profiles.

The Amine Group: The primary amine can be N-alkylated to produce secondary or tertiary amines, such as N-methyl-α-ethylphenethylamine (MEPEA) and N,α-diethylphenethylamine (DEPEA). wikipedia.org These modifications have been shown to alter the pharmacological profile, including potency and efficacy as releasing agents. nih.gov

This scaffold's potential extends beyond monoamine transporters. The development of derivatives could lead to ligands for other G-protein coupled receptors (GPCRs) or ion channels, depending on the nature of the chemical modifications. The synthesis of novel derivatives based on this scaffold allows for the exploration of new chemical space and the potential discovery of compounds with therapeutic applications. mdpi.com

Development of Analytical Reference Standards for Research Purposes

The synthesis and characterization of pure this compound are essential for its use as an analytical reference standard. nih.gov High-purity reference materials are crucial for the accurate identification and quantification of this compound in various research settings, including forensic toxicology and pharmacological studies. scispace.com The availability of a well-characterized standard allows for the validation of analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), ensuring the reliability of experimental results. nih.govoup.com

The process of developing a reference standard involves:

Chemical Synthesis: Devising a robust and reproducible synthetic route to obtain the compound with high purity. nih.gov

Purification: Employing techniques like distillation and recrystallization to remove impurities. nih.gov

Structural Elucidation: Using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to confirm the chemical structure. nih.gov

Purity Assessment: Determining the chemical purity using methods like chromatography to ensure it is greater than a specified threshold, often above 98%. nih.gov

The establishment of analytical reference standards is not only important for basic research but also for regulatory purposes. As new psychoactive substances emerge, forensic laboratories require authenticated standards to identify them in seized materials and biological samples. scispace.com The development of a comprehensive library of such standards, including their metabolites, is vital for keeping pace with the evolving landscape of designer drugs. oup.com

Future Theoretical and Experimental Research Trajectories

Future research on this compound is likely to follow several promising trajectories, encompassing both theoretical and experimental approaches.

Theoretical Research:

Molecular Modeling: Computational studies, such as molecular docking and molecular dynamics simulations, can provide insights into the binding mode of this compound and its analogs at monoamine transporters. These studies can help rationalize the observed structure-activity relationships and guide the design of new ligands with improved properties.

Quantitative Structure-Activity Relationship (QSAR) Studies: By developing QSAR models, researchers can establish mathematical relationships between the chemical structure of a series of phenethylamine derivatives and their biological activity. This can facilitate the prediction of the pharmacological profile of novel, unsynthesized compounds.

Experimental Research:

Pharmacological Characterization of Isomers: The chiral center at the alpha-carbon of this compound means it exists as a pair of enantiomers. fda.gov Future studies should focus on the stereoselective synthesis and pharmacological evaluation of the individual (R)- and (S)-enantiomers to determine if they exhibit different potencies or selectivities at monoamine transporters, as has been observed with other chiral phenethylamines.

In Vivo Studies: Further in vivo experiments in animal models are needed to fully characterize the behavioral effects of this compound. This includes assessing its potential for abuse liability, its effects on cognitive functions, and its cardiovascular effects. nih.gov

Metabolism Studies: Investigating the metabolic fate of this compound is crucial for understanding its duration of action and identifying potential active metabolites. This information is also critical for forensic analysis. oup.com

Exploration of Novel Therapeutic Applications: While currently a research chemical, the unique pharmacological profile of this compound and its derivatives could be explored for potential therapeutic applications, for instance, as probes for neurological disorders or as lead compounds for the development of new medications.

By combining these theoretical and experimental approaches, the scientific community can continue to unravel the complex pharmacology of this compound and leverage this knowledge for advancements in neuropharmacology and medicinal chemistry.

Q & A

Q. What are the common synthetic routes for preparing 1-(4-Methylphenyl)butan-2-amine, and how can reaction parameters be optimized for yield and purity?

Answer: this compound can be synthesized via reductive amination of 4-methylphenylbutan-2-one using ammonia and hydrogen gas in the presence of transition metal catalysts (e.g., Raney nickel or palladium on carbon). Key parameters include temperature (40–80°C), hydrogen pressure (1–5 atm), and solvent choice (e.g., methanol or ethanol). Optimization studies suggest that excess ammonia and controlled reaction times (6–12 hours) minimize side products like tertiary amines . For purification, column chromatography with silica gel and a gradient of ethyl acetate/hexane is recommended. Purity (>95%) can be verified via GC-MS or HPLC with UV detection at 254 nm .

Q. How can researchers confirm the structural identity and purity of this compound using spectroscopic techniques?

Answer:

- NMR : ¹H NMR analysis reveals characteristic signals: δ 1.40–1.60 (m, 2H, CH₂), δ 2.30 (s, 3H, Ar-CH₃), δ 2.70–3.00 (m, 1H, NH), and δ 7.10–7.30 (m, 4H, aromatic protons). ¹³C NMR confirms the amine group at δ 45–50 ppm .

- Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 163.1 [M+H]⁺. Fragmentation patterns include loss of NH₂ (Δ m/z 16) and methyl groups .

- FT-IR : Strong N-H stretch at 3300–3400 cm⁻¹ and C-N stretch at 1250–1350 cm⁻¹ .

Q. What are the stability considerations for storing this compound, and how should degradation be monitored?

Answer: The compound is sensitive to oxidation and moisture. Storage under inert gas (argon or nitrogen) at −20°C in amber vials is advised. Degradation products (e.g., oxidation to nitro derivatives) can be monitored via TLC (Rf ~0.3 in ethyl acetate/hexane 1:4) or HPLC retention time shifts. Stability studies indicate <5% degradation over 6 months under optimal conditions .

Advanced Research Questions

Q. How can enantiomers of this compound be resolved, and what chiral analytical methods are suitable for characterizing them?

Answer: Enantiomeric separation is achievable via:

- Chiral Chromatography : Use Chiralpak® IA or IB columns with hexane/isopropanol (90:10) mobile phase. Retention times differ by 1–2 minutes for (R)- and (S)-enantiomers .

- Enzymatic Kinetic Resolution : Transaminases (e.g., from Arthrobacter sp.) selectively convert one enantiomer to a ketone, leaving the other intact. Reaction progress is tracked via circular dichroism (CD) at 220–240 nm .

- Chiral NMR : Use (R)-Mosher’s acid chloride to derivatize the amine, creating diastereomers with distinct ¹H NMR shifts (Δδ ~0.1–0.3 ppm) .

Q. What strategies are effective for studying the interaction of this compound with biological targets like neurotransmitter transporters?

Answer:

- Radioligand Binding Assays : Incubate the compound with HEK-293 cells expressing human serotonin transporters (SERT). Competitive binding against [³H]citalopram (Kd = 1–5 nM) reveals IC₅₀ values. Data fitting with the Cheng-Prusoff equation calculates Ki .

- Functional Assays : Measure uptake inhibition of [³H]5-HT in synaptosomes. EC₅₀ values correlate with potency. Parallel β-arrestin recruitment assays (e.g., BRET-based) assess biased agonism .

- Molecular Docking : Use AutoDock Vina to model interactions with SERT’s substrate-binding site (PDB: 5I73). Key residues: Tyr95 (π-π stacking) and Asp98 (salt bridge with amine) .

Q. How do structural modifications (e.g., fluorination) at the 4-methyl position affect the compound’s metabolic stability and pharmacokinetics?

Answer: Introducing fluorine at the para position (e.g., 1-(4-Trifluoromethylphenyl)butan-2-amine) enhances metabolic stability by reducing CYP450-mediated oxidation. In vitro liver microsome assays (human or rat) show a 2–3× increase in half-life (t₁/₂) for fluorinated analogs. Pharmacokinetic studies in rodents reveal improved oral bioavailability (AUC 0–24h: 1200 ng·h/mL vs. 800 ng·h/mL for the parent compound) .

Q. What computational methods are recommended for predicting the ADME/Tox profile of this compound derivatives?

Answer:

- ADME Prediction : SwissADME calculates LogP (2.1), topological polar surface area (TPSA: 26 Ų), and blood-brain barrier permeability (BBB+).

- Toxicity : ProTox-II predicts hepatotoxicity (Probability: 65%) and mutagenicity (Ames test: negative) .

- Metabolite Identification : Use GLORYx to simulate Phase I/II metabolites (e.g., N-oxidation, glucuronidation) .

Data Contradictions and Resolution

Q. Discrepancies in reported receptor binding affinities for this compound: How should researchers address this?

Answer: Variability in Ki values (e.g., 10 nM vs. 50 nM for SERT) may arise from assay conditions (cell type, buffer pH, temperature). Standardization steps:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.